2'-O-methyl-5-methyluridine

概要

説明

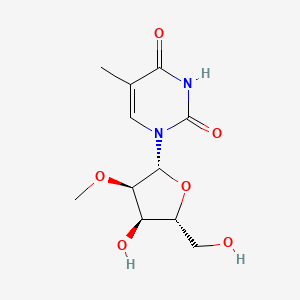

2’-O-Methyl-5-methyluridine is a modified nucleoside that consists of uridine bearing two methyl substituents located at position C-5 on the uracil ring and position O-2’ on the ribose ring . This compound is found in various types of RNA, including ribosomal RNA, small nuclear RNA, small nucleolar RNA, and transfer RNA of Archaea, Bacteria, and Eukaryota . It plays a significant role in the structural stability and functional regulation of RNA molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methyl-5-methyluridine typically involves the methylation of uridine at the 2’-hydroxyl group of the ribose and the 5-position of the uracil ring. One method involves the use of methyl iodide and a strong base to achieve the methylation . Another approach employs enzymatic methods, where specific methyltransferases catalyze the methylation process .

Industrial Production Methods: Industrial production of 2’-O-methyl-5-methyluridine can be achieved through biotechnological methods, utilizing engineered microorganisms that express the necessary methyltransferases. These microorganisms can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .

化学反応の分析

Enzymatic Hydrolysis

2'-O-methyl-5-methyluridine undergoes enzymatic cleavage via nucleoside hydrolases. A study identified RK9NH, a 2'-O-methyluridine nucleoside hydrolase from soil metagenomes, which hydrolyzes the glycosidic bond of 2'-O-methyluridine derivatives to release uracil and 2-C-methylribose . While RK9NH showed 100% conversion for 2'-O-methyluridine, activity on 5-methyl-substituted derivatives like this compound was not explicitly tested .

Key Data:

| Substrate | Enzyme Activity (Conversion %) |

|---|---|

| 2'-O-methyluridine | 100 |

| 2'-O-methylcytidine | 70 |

| 5-Methyluridine | 100 |

The 5-methyl group on the uracil ring may sterically hinder enzymatic activity, though this requires further investigation .

Reduction

Reduction of the uracil ring (e.g., with NaBH₄) is unlikely due to aromatic stability. No studies report reduction products for this compound.

Functionalization at the 5-Methyl Group

The 5-methyl group can undergo halogenation. For example, iodination using diammonium cerium(IV) nitrate (CeAN) and I₂ introduces a iodine atom at the 5-position .

Example Reaction:

-

Iodination:

Modification of the 2'-O-Methyl Group

The 2'-O-methyl group is chemically stable but can be removed under strongly acidic conditions (e.g., HCl in dioxane), though this is rarely performed due to the group’s role in enhancing oligonucleotide stability .

Thermodynamic Stability

This compound enhances duplex stability in RNA hybrids. Studies on analogous 2'-O-methylated oligonucleotides show:

| Property | Value (Analogous Compounds) |

|---|---|

| ΔTₘ (vs. unmodified) | +1–3°C per modification |

| Nuclease Resistance | High |

The 5-methyl group further stabilizes base stacking, increasing melting temperatures (Tₘ) by ~0.5–1.5°C .

Biological Degradation Pathways

In E. coli, 2'-O-methyluridine derivatives are metabolized via:

-

Sugar Processing: 2-C-methylribose is converted to dihydroxyacetone phosphate and glycolaldehyde via a deoxyribose-phosphate aldolase (RK9DPA) .

No direct evidence exists for this compound in this pathway, but structural similarity suggests potential overlap .

Unresolved Questions

-

Enzymatic specificity for 5-methyl-substituted derivatives.

-

Oxidation/reduction pathways under physiological conditions.

-

Impact of 5-methylation on RNA interference (RNAi) efficacy.

Experimental data for these aspects remain limited, highlighting areas for future research.

科学的研究の応用

Antisense Oligonucleotide Therapeutics

Overview : Antisense oligonucleotides (ASOs) are short strands of nucleic acids designed to bind to specific RNA molecules, modulating gene expression. The incorporation of 2'-O-methyl-5-methyluridine into ASOs enhances their stability and efficacy.

Research Findings :

- Nuclease Resistance : Studies have shown that ASOs containing this compound exhibit improved nuclease resistance compared to unmodified counterparts. This modification helps maintain the integrity of the oligonucleotide in biological environments, increasing its therapeutic potential .

- In Vitro Efficacy : A recent study demonstrated that ASOs incorporating 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine (a derivative of m5U) could effectively activate RNase H-mediated cleavage of target RNA in vitro, indicating enhanced functionality .

RNA Stability and Functionality

Role in RNA Biology : 2'-O-methyl modifications are prevalent in various RNA species, including rRNA, tRNA, and snRNA. These modifications play crucial roles in the stability and functionality of RNA molecules.

Key Insights :

- Stabilization of mRNA : The presence of 2'-O-methyl groups in mRNA can protect against degradation by exonucleases, thereby enhancing mRNA stability and translation efficiency .

- Impact on Translation : Research indicates that modified nucleosides like this compound can influence the translation process by affecting ribosomal recognition and binding dynamics .

Enzymatic Applications

Enzyme Engineering : The identification of enzymes capable of metabolizing 2'-O-methyluridine has opened avenues for biotechnological applications.

Case Study :

- Nucleoside Hydrolases : A novel 2'-O-methyluridine hydrolase (RK9NH) has been characterized, which can convert 2'-O-methyluridine into uracil. This enzyme presents opportunities for engineered systems to produce modified nucleosides on demand for therapeutic uses .

Drug Development

Potential as a Drug Candidate : The structural features of this compound make it a promising candidate for developing antiviral and anticancer therapies.

Applications in Oncology :

- Fluorinated Derivatives : Research indicates that derivatives of this compound can be utilized to synthesize fluorinated nucleosides, which have shown potential as anticancer agents by mimicking natural nucleotides while exhibiting enhanced pharmacological properties .

Synthesis and Incorporation into Oligonucleotides

Synthetic Pathways : Efficient synthesis methods for incorporating this compound into longer RNA sequences have been developed, facilitating its use in various experimental setups.

作用機序

The mechanism of action of 2’-O-methyl-5-methyluridine involves its incorporation into RNA molecules, where it contributes to the structural stability and functional regulation of the RNA. The methyl groups at the 2’-O and 5-positions enhance the resistance of RNA to enzymatic degradation and improve its binding affinity to proteins and other molecules . This compound can also influence the translation and splicing of RNA by altering the secondary and tertiary structures of the RNA .

類似化合物との比較

2’-O-Methyluridine: Lacks the methyl group at the 5-position.

5-Methyluridine: Lacks the methyl group at the 2’-O position.

2’-O-Methylcytidine: Contains a cytosine base instead of uracil.

Uniqueness: 2’-O-Methyl-5-methyluridine is unique due to the presence of both methyl groups at the 2’-O and 5-positions, which confer enhanced stability and functional properties to RNA molecules. This dual methylation is not commonly found in other modified nucleosides, making it a valuable compound for research and therapeutic applications .

生物活性

2'-O-methyl-5-methyluridine (also known as 5-Methyl-2'-O-methyluridine) is a modified nucleoside that exhibits significant biological activity, particularly as a thymidine analog. This compound is of interest due to its potential applications in molecular biology and pharmacology, especially in the context of DNA synthesis tracking and therapeutic development.

- Molecular Formula : C₁₁H₁₆N₂O₆

- Molecular Weight : 272.25 g/mol

- CAS Number : 55486-09-4

- Density : 1.5 ± 0.1 g/cm³

This compound acts primarily as a nucleoside antimetabolite. Its structural similarity to natural nucleotides allows it to be incorporated into RNA and DNA, thereby influencing cellular processes such as replication and transcription. The compound's insertional activity towards replicated DNA makes it a valuable tool for labeling cells and tracking DNA synthesis .

Insertional Activity

Research indicates that analogs of this compound can be effectively incorporated into DNA during replication. This property has been utilized in various studies to label cells and monitor DNA synthesis in real-time .

Enzymatic Interactions

A significant finding in the study of this compound is its interaction with specific enzymes that can hydrolyze modified nucleosides. For example, the RK9NH nucleoside hydrolase has been identified as capable of converting 2'-O-methyluridine into uracil, which is crucial for nucleotide metabolism . This enzymatic pathway highlights the potential for using this compound in therapeutic applications, particularly in cancer treatment where modified nucleosides can enhance drug efficacy .

Case Studies

- DNA Synthesis Tracking : A study by Cavanagh et al. (2011) demonstrated the effectiveness of thymidine analogs, including this compound, in tracking DNA synthesis within living cells. The incorporation of these analogs allowed researchers to visualize and quantify DNA replication processes, providing insights into cellular proliferation and response to treatments .

- Antisense Oligonucleotide Development : Recent research has explored the incorporation of this compound into antisense oligonucleotides, enhancing their stability and binding affinity to target RNA sequences. This modification has shown promise in improving the therapeutic efficacy of oligonucleotides designed for gene silencing applications .

Comparative Biological Activity Table

| Compound | Insertional Activity | Enzymatic Hydrolysis | Applications |

|---|---|---|---|

| This compound | High | Yes | DNA synthesis tracking, Antisense therapy |

| Thymidine | Moderate | Yes | Standard nucleotide for DNA synthesis |

| 5-Fluorouridine | Low | Yes | Cancer treatment |

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRPHCORALGKQ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970832 | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-09-4 | |

| Record name | 5-Methyl-2′-O-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。